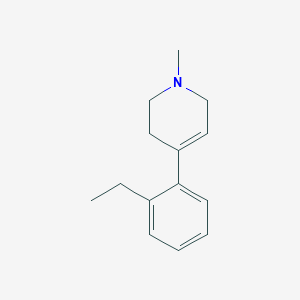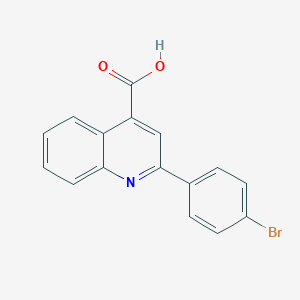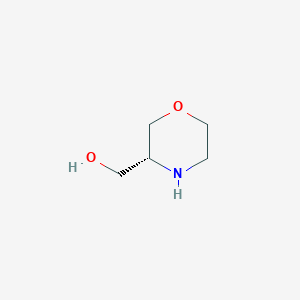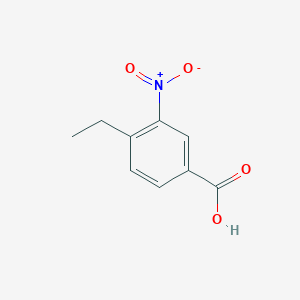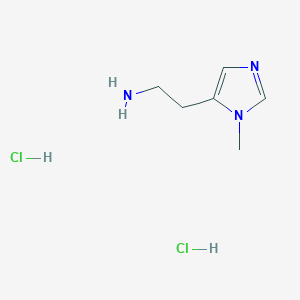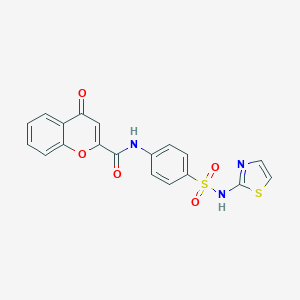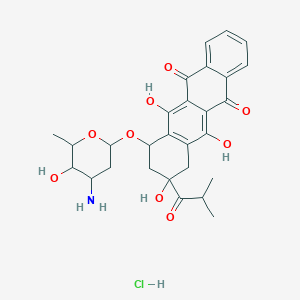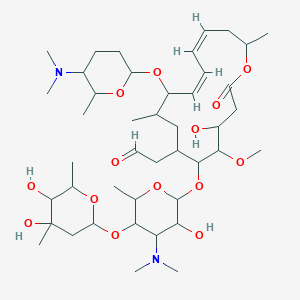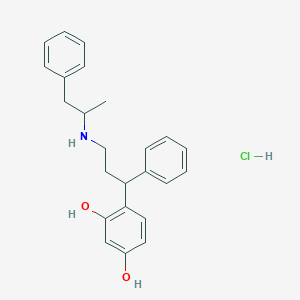
4-(3-((1-Methyl-2-phenylethyl)amino)-1-phenylpropyl)-1,3-benzenediol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-((1-Methyl-2-phenylethyl)amino)-1-phenylpropyl)-1,3-benzenediol hydrochloride, also known as L-755,507, is a selective β3-adrenergic receptor agonist. It is a chemical compound that has been extensively studied for its potential use in treating obesity, diabetes, and cardiovascular diseases. In
Mécanisme D'action
4-(3-((1-Methyl-2-phenylethyl)amino)-1-phenylpropyl)-1,3-benzenediol hydrochloride selectively activates the β3-adrenergic receptor, which is predominantly expressed in adipose tissue. Activation of the β3-adrenergic receptor increases lipolysis, the breakdown of stored fat, and thermogenesis, the production of heat by burning fat. This leads to an increase in energy expenditure and a reduction in body weight.
Biochemical and Physiological Effects:
4-(3-((1-Methyl-2-phenylethyl)amino)-1-phenylpropyl)-1,3-benzenediol hydrochloride has several biochemical and physiological effects. It increases lipolysis and thermogenesis in adipose tissue, leading to an increase in energy expenditure and a reduction in body weight. It also improves insulin sensitivity and glucose tolerance, which can help in the treatment of diabetes. 4-(3-((1-Methyl-2-phenylethyl)amino)-1-phenylpropyl)-1,3-benzenediol hydrochloride has been shown to have a minimal effect on heart rate and blood pressure, making it a potentially safe treatment option for cardiovascular diseases.
Avantages Et Limitations Des Expériences En Laboratoire
4-(3-((1-Methyl-2-phenylethyl)amino)-1-phenylpropyl)-1,3-benzenediol hydrochloride has several advantages and limitations for lab experiments. Its selective activation of the β3-adrenergic receptor makes it a useful tool for studying the role of this receptor in adipose tissue and its potential as a therapeutic target for obesity and diabetes. However, its hydrophobic nature makes it difficult to dissolve in aqueous solutions, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of 4-(3-((1-Methyl-2-phenylethyl)amino)-1-phenylpropyl)-1,3-benzenediol hydrochloride. One direction is the development of more potent and selective β3-adrenergic receptor agonists for the treatment of obesity and diabetes. Another direction is the investigation of the potential use of 4-(3-((1-Methyl-2-phenylethyl)amino)-1-phenylpropyl)-1,3-benzenediol hydrochloride in combination with other drugs for the treatment of cardiovascular diseases. Additionally, the role of the β3-adrenergic receptor in other tissues and diseases, such as cancer, should be further explored.
Méthodes De Synthèse
The synthesis of 4-(3-((1-Methyl-2-phenylethyl)amino)-1-phenylpropyl)-1,3-benzenediol hydrochloride involves several steps. The first step is the protection of the hydroxyl group of 1,3-benzenediol using a protecting group such as tert-butyldimethylsilyl (TBDMS). The second step is the reaction of the protected 1,3-benzenediol with 3-bromo-1-phenylpropane under basic conditions to form the intermediate compound. The third step involves the reduction of the intermediate compound with lithium aluminum hydride to obtain the desired product, 4-(3-((1-Methyl-2-phenylethyl)amino)-1-phenylpropyl)-1,3-benzenediol hydrochloride. The final step is the conversion of 4-(3-((1-Methyl-2-phenylethyl)amino)-1-phenylpropyl)-1,3-benzenediol hydrochloride to its hydrochloride salt form.
Applications De Recherche Scientifique
4-(3-((1-Methyl-2-phenylethyl)amino)-1-phenylpropyl)-1,3-benzenediol hydrochloride has been extensively studied for its potential use in treating obesity, diabetes, and cardiovascular diseases. It has been shown to increase energy expenditure, reduce body weight, and improve insulin sensitivity in animal models. In humans, 4-(3-((1-Methyl-2-phenylethyl)amino)-1-phenylpropyl)-1,3-benzenediol hydrochloride has been shown to increase energy expenditure and reduce body weight in obese individuals. It has also been shown to improve glucose tolerance and insulin sensitivity in patients with type 2 diabetes.
Propriétés
Numéro CAS |
103849-39-4 |
|---|---|
Nom du produit |
4-(3-((1-Methyl-2-phenylethyl)amino)-1-phenylpropyl)-1,3-benzenediol hydrochloride |
Formule moléculaire |
C24H28ClNO2 |
Poids moléculaire |
397.9 g/mol |
Nom IUPAC |
4-[1-phenyl-3-(1-phenylpropan-2-ylamino)propyl]benzene-1,3-diol;hydrochloride |
InChI |
InChI=1S/C24H27NO2.ClH/c1-18(16-19-8-4-2-5-9-19)25-15-14-22(20-10-6-3-7-11-20)23-13-12-21(26)17-24(23)27;/h2-13,17-18,22,25-27H,14-16H2,1H3;1H |
Clé InChI |
QLGFHIADXZUDML-UHFFFAOYSA-N |
SMILES |
CC(CC1=CC=CC=C1)NCCC(C2=CC=CC=C2)C3=C(C=C(C=C3)O)O.Cl |
SMILES canonique |
CC(CC1=CC=CC=C1)NCCC(C2=CC=CC=C2)C3=C(C=C(C=C3)O)O.Cl |
Synonymes |
1,3-Benzenediol, 4-(3-((1-methyl-2-phenylethyl)amino)-1-phenylpropyl)- , hydrochloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




